N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine
Description
N-[1-(4-Methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine is a synthetic organic compound characterized by a piperidin-4-ylidene core modified with a 4-methylbenzenesulfonyl group at the nitrogen atom and a hydroxylamine substituent. This combination suggests applications in medicinal chemistry, such as enzyme inhibition or receptor modulation, though specific biological data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonylpiperidin-4-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-10-2-4-12(5-3-10)18(16,17)14-8-6-11(13-15)7-9-14/h2-5,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYUJPALTFDUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=NO)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine typically involves the reaction of 4-methylbenzenesulfonyl chloride with piperidin-4-one oxime under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure
The compound features:
- Piperidine ring : A six-membered ring containing five carbon atoms and one nitrogen atom.
- Sulfonamide group : Contributes to its chemical reactivity.
- Hydroxylamine functional group : Known for its nucleophilic properties.
Reactivity
N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine acts primarily as a nucleophile in chemical reactions. This property allows it to participate in various transformations, making it valuable for synthesizing complex organic molecules.
Organic Synthesis
The compound's nucleophilic nature enables it to engage in reactions that form new bonds with electrophiles. This is particularly useful in:
- Synthesis of amines : Hydroxylamines can be converted into primary amines, which are essential building blocks in organic chemistry.
- Formation of heterocycles : The compound can be used to create diverse heterocyclic compounds that are prevalent in pharmaceuticals.
Medicinal Chemistry
This compound may have potential therapeutic applications due to its structural similarity to known bioactive compounds. Its derivatives could be explored for:
- Antimicrobial activity : Compounds with similar structures have shown promise as antimicrobial agents.
- Anticancer properties : Research into related hydroxylamines has indicated potential for anticancer activity, warranting further investigation into this compound's derivatives.
Chemical Biology
The ability of hydroxylamines to modify biomolecules makes them useful in chemical biology. Applications include:
- Labeling and tagging biomolecules : Hydroxylamines can react with carbonyl groups in sugars and proteins, facilitating the study of biological processes.
- Inhibitors of enzymes : Some hydroxylamines serve as enzyme inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets.
Case Study 1: Synthesis of Amines
In a study focused on the synthesis of amines from hydroxylamines, researchers demonstrated that this compound could be effectively converted into various primary amines through reductive amination processes. This method showcased the compound's versatility as a precursor in synthetic pathways.
Case Study 2: Antimicrobial Activity
A series of compounds derived from this compound were evaluated for their antimicrobial properties against several bacterial strains. The results indicated that some derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular processes .
Comparison with Similar Compounds
Sch225336 (Bis-sulfone CB2-selective agonist)
Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) shares a sulfonamide-functionalized piperidine scaffold with the target compound. Key differences include:
- Functional Groups : Sch225336 contains bis-sulfonyl groups and methoxy substituents, enhancing polarity and CB2 receptor selectivity .
- Biological Activity : Sch225336 acts as a CB2-selective agonist, while the target compound’s hydroxylamine group may favor interactions with redox-sensitive targets (e.g., kinases or metalloenzymes).
- Pharmacokinetics: The bis-sulfonyl groups in Sch225336 likely increase aqueous solubility compared to the mono-sulfonyl target compound, which may exhibit higher lipophilicity (predicted logP ~2.5).
SR141716A (Cannabinoid Inverse Agonist)
SR141716A (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride) features a piperidine carboxamide group but lacks sulfonyl or hydroxylamine moieties.
- Structural Differences: The pyrazole-carboxamide core in SR141716A confers high affinity for cannabinoid receptors, whereas the target compound’s sulfonyl-hydroxylamine system may target distinct pathways .
- logP : SR141716A’s logP (~5.2) reflects its lipophilic nature, contrasting with the target compound’s moderate polarity.
Piperidin-4-ylidene Acetamide Derivatives (Patent Examples)
Compounds such as N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-(2-methoxyethyl)piperidin-4-ylidene)acetamide (Example 34, MW 669) highlight structural distinctions:
- Core Modifications: These derivatives substitute the hydroxylamine group with acetamide and incorporate extended aromatic systems (quinoline, indole), increasing molecular weight (e.g., MW 669 vs. ~340 for the target compound).
- Biological Targets: The acetamide-quinoline framework suggests kinase inhibition (e.g., tyrosine kinases), while the target compound’s smaller size and hydroxylamine group may favor membrane permeability and rapid metabolism.
Physicochemical and Functional Group Analysis
Biological Activity
N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, synthesis, and applications based on recent scientific literature.
Chemical Structure and Synthesis
The compound has the molecular formula and features a piperidine ring substituted with a 4-methylbenzenesulfonyl group and a hydroxylamine moiety. The synthesis typically involves the reaction of piperidine derivatives with methanesulfonyl chloride and hydroxylamine, often facilitated by a base like triethylamine in organic solvents such as dichloromethane .
1. Antioxidant Activity
Research indicates that compounds containing piperidine rings exhibit significant antioxidant properties. For instance, derivatives similar to this compound have shown promising results in DPPH radical scavenging assays, suggesting their potential as effective antioxidants .
2. Antimicrobial Properties
Studies have demonstrated that piperidine derivatives possess antimicrobial activities. The presence of the sulfonyl group in this compound may enhance its interaction with microbial targets, although specific data on this compound's antimicrobial efficacy is limited .
3. Potential in Cancer Therapy
Piperidine derivatives have been explored for their anticancer properties. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific enzymes or pathways related to tumor growth . The unique structure of this compound may contribute to its effectiveness in this regard.
4. Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Similar piperidine derivatives have been studied for their ability to inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's . This suggests a possible therapeutic application for this compound in neuroprotection.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its structural features. The methanesulfonyl group serves as an electrophile, allowing for covalent interactions with nucleophilic sites on proteins or other biomolecules, thus modulating their activity. This mechanism underlies its potential therapeutic effects across various biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
